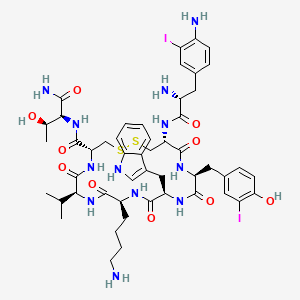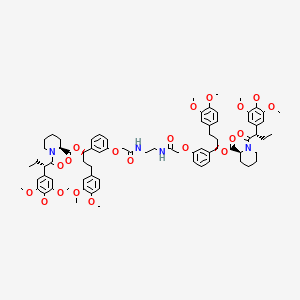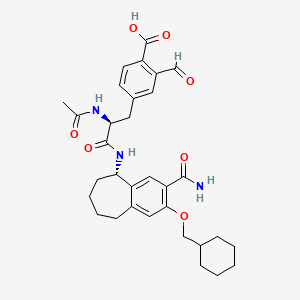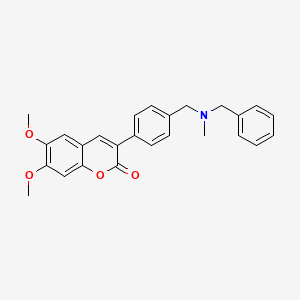
UNII-14Y11U7IYM
Vue d'ensemble
Description
UNII-14Y11U7IYM is a complex organic compound. It is known for its role as a proton pump inhibitor, which makes it valuable in the treatment of various gastrointestinal conditions. This compound is structurally related to omeprazole, a well-known medication used to reduce stomach acid production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from basic organic molecules. The key steps include the formation of the benzimidazole ring, the introduction of the methoxy and sulfinyl groups, and the final attachment of the acetic acid moiety. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and pH levels. The final product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group on the benzimidazole ring can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzimidazole compounds.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes related to acid secretion.
Medicine: Extensively studied for its therapeutic potential in treating acid-related gastrointestinal disorders.
Industry: Used in the formulation of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the stomach lining. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The molecular targets include the cysteine residues on the proton pump, which form covalent bonds with the compound, leading to its inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar structure but different pharmacokinetic properties.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved efficacy and reduced side effects.
Lansoprazole: A structurally related compound with a similar mechanism of action but different metabolic pathways.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other proton pump inhibitors. Its methoxy and sulfinyl groups contribute to its potent inhibitory effects on the proton pump.
Propriétés
Numéro CAS |
651728-41-5 |
|---|---|
Formule moléculaire |
C25H24N3NaO8S2 |
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
sodium;2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetate |
InChI |
InChI=1S/C25H25N3O8S2.Na/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30;/h5-12H,13-14H2,1-4H3,(H,29,30);/q;+1/p-1 |
Clé InChI |
VHTOWLOOYYGTNQ-UHFFFAOYSA-M |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+] |
SMILES isomérique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+] |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AGN 201904 AGN 201904-Z AGN-201904 AGN-201904-Z AGN201904 AGN201904-Z |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)







